molecular formula C10H21NO2 B14605649 N-Hydroxy-N-(octan-2-YL)acetamide CAS No. 61077-17-6

N-Hydroxy-N-(octan-2-YL)acetamide

Cat. No.: B14605649
CAS No.: 61077-17-6
M. Wt: 187.28 g/mol
InChI Key: XXIPGQCFTUUREK-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(octan-2-yl)acetamide is a secondary acetamide derivative characterized by an octan-2-yl (sec-octyl) substituent and a hydroxylamine group attached to the nitrogen atom. Structurally, it combines a branched alkyl chain with an acetamide backbone, which influences its physicochemical properties, solubility, and metabolic behavior.

Properties

CAS No.

61077-17-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-hydroxy-N-octan-2-ylacetamide

InChI

InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(2)11(13)10(3)12/h9,13H,4-8H2,1-3H3

InChI Key

XXIPGQCFTUUREK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N(C(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-Hydroxy-N-substituted acetamides exhibit diverse biological and chemical properties depending on the substituent attached to the nitrogen. Key structural analogs include:

Compound Name Substituent Molecular Formula Key Properties/Activities References
N-Hydroxy-N-(2-fluorenyl)acetamide 2-Fluorenyl C₁₅H₁₃NO₂ Carcinogenic activation via peroxidase oxidation; undergoes deacetylation in rat tissues
N-Hydroxy-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl C₈H₉NO₃ Lower metabolic stability; forms quinoneimines upon oxidation
N-Hydroxyoctanamide Linear octanoyl chain C₈H₁₇NO₂ Differing solubility and lipophilicity due to lack of branching
N-Hydroxy-N-(3-(3-phenoxyphenyl)propenyl)acetamide Propenyl-phenoxyphenyl C₁₈H₁₈N₂O₃ Enhanced reactivity in radical-mediated pathways

Key Observations :

  • Branching vs.
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 2-fluorenyl or 4-hydroxyphenyl) increase conjugation, altering redox behavior. For example, N-Hydroxy-N-(2-fluorenyl)acetamide undergoes peroxidase-catalyzed oxidation to form DNA-binding quinoneimines, a pathway less prevalent in aliphatic analogs .

Metabolic Stability and Deacetylation

  • Deacetylation Rates : N-Hydroxy-N-(octan-2-yl)acetamide is expected to exhibit slower deacetylation compared to N-Hydroxy-N-(1-hydroxy-2-fluorenyl)acetamide, which is rapidly deacetylated by rat liver homogenates . The branched octan-2-yl group may hinder enzyme access to the acetamide bond.

Physicochemical Properties

  • Solubility and Lipophilicity : The octan-2-yl group increases lipophilicity (logP ~2.5–3.0) compared to N-Hydroxy-N-(4-hydroxyphenyl)acetamide (logP ~1.2), impacting membrane permeability and bioavailability .
  • Stereochemical Considerations : The chiral center at the octan-2-yl position may lead to stereospecific interactions, as observed in the enzymatic hydrolysis of potassium (+)-octan-2-yl sulfate to (-)-octan-2-ol .

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